2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol
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Overview
Description
“2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol” is a chemical compound with the CAS Number: 276860-60-7 . It has a molecular weight of 159.23 .
Molecular Structure Analysis
The InChI code for a similar compound, 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline, is 1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ . This gives us some insight into the molecular structure of “this compound”, as both compounds share the 2,6-dimethylmorpholin-4-yl group.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The molecule "2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol" and its derivatives are involved in complex synthesis pathways in organic chemistry. For instance, it's used in the one-pot multistep Bohlmann-Rahtz heteroannulation reactions, contributing to the synthesis of the acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics (Bagley et al., 2005). Furthermore, its structure can influence alkylation reactions, as demonstrated in the study of 3-(X-sulfonyl)benzo[a]heptalene-2,4-diols and their dimethyl ethers, showcasing the molecule's role in complex chemical transformations (Rayes et al., 2010).
Applications in Molecular Structure Analysis
- The molecule has been subjected to detailed quantum chemical calculations to understand its molecular structure, vibrational analysis, and thermodynamic properties, providing insights into its potential applications in various scientific fields (Medetalibeyoğlu et al., 2019).
Potential in Material Science
- Derivatives of the molecule are investigated for their potential in material science, for instance, in the synthesis and characterization of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for proton exchange membranes, indicating its importance in developing advanced materials (Zhang et al., 2010).
Involvement in Molecular Interaction Studies
- The structural features of the molecule enable its participation in various molecular interaction studies. For instance, the study of oxorhenium(V) complexes with phenolate-oxazoline ligands showcases the influence of the isomeric form on the O-atom-transfer reactivity, underlining the molecule's role in intricate molecular interactions (Schachner et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-7-5-9(6-8(2)13-7)14(11,12)4-3-10/h7-8,10H,3-6H2,1-2H3/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZWVAAAZRALO-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598224-29-3 |
Source
|
Record name | 2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonyl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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